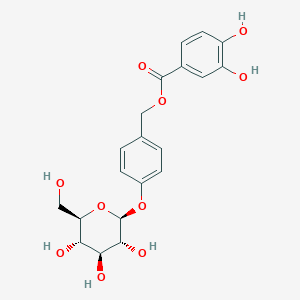
Amburoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amburoside A is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4 of 4-hydroxybenzyl 3,4-dihydroxybenzoate via a glycosidic linkage. It is isolated from the trunk barks of Amburana cearensis and exhibits antimalarial, neuroprotective, hepatoprotective and antioxidant activities. It has a role as a metabolite, an antimalarial, a neuroprotective agent, a hepatoprotective agent and an antioxidant. It is a member of catechols, a beta-D-glucoside and a benzoate ester.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Overview : Amburoside A has demonstrated significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Research Findings :
- A study published in Pharmacology & Toxicology assessed the impact of this compound on rodent models. It showed that this compound (25 and 50 mg/kg) significantly inhibited paw edema induced by carrageenan and other inflammatory mediators such as prostaglandin E2 and histamine .
- The compound was found to reduce the release of tumor necrosis factor-alpha (TNF-α) in human neutrophils, indicating its potential to modulate immune responses .
Mechanism of Action :
- This compound appears to inhibit neutrophil degranulation and myeloperoxidase activity, which are critical processes in inflammation. The reduction of inflammatory mediators suggests a pathway through which this compound exerts its effects .
Neuroprotective Properties
Overview : this compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Research Findings :
- In a study evaluating the protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, this compound exhibited significant neuroprotective activity in rat mesencephalic cell cultures. The compound improved cell viability and reduced oxidative stress markers such as nitrite levels and thiobarbituric acid reactive substances (TBARS) .
- The neuroprotective effect was noted to be concentration-dependent, with effective doses ranging from 0.1 to 100 µg/ml .
Mechanism of Action :
- This compound acts as an antioxidant, mitigating oxidative stress associated with neurotoxin exposure. This property is crucial for protecting neuronal cells from apoptosis and degeneration typical in Parkinson's disease .
Potential Hepatoprotective Effects
Overview : Preliminary studies have suggested that this compound may have hepatoprotective properties.
Research Findings :
- Research investigating the effects of this compound on carbon tetrachloride-induced hepatotoxicity in rats indicated protective effects against liver damage, although further studies are required to substantiate these findings .
Data Summary Table
Propriétés
Formule moléculaire |
C20H22O10 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C20H22O10/c21-8-15-16(24)17(25)18(26)20(30-15)29-12-4-1-10(2-5-12)9-28-19(27)11-3-6-13(22)14(23)7-11/h1-7,15-18,20-26H,8-9H2/t15-,16-,17+,18-,20-/m1/s1 |
Clé InChI |
LRFIKYDSTHZRKW-BFMVXSJESA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérique |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonymes |
amburoside A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















